N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is an organic compound belonging to the class of imidazopyrimidines These compounds are characterized by an imidazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide typically involves the condensation of 2-aminopyrimidine with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazopyrimidine core. The final step involves the acetylation of the amino group to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain an amide group and exhibit similar biological activities but differ in their core structure.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring fused to a pyridine ring instead of a pyrimidine ring.
Imidazo[2,1-b]thiazoles: These compounds have a thiazole ring fused to the imidazole ring and are studied for their cytotoxic and antimicrobial activities.
This compound stands out due to its unique combination of the imidazopyrimidine core with a phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C14H12N4O/c1-10(19)16-13-12(11-6-3-2-4-7-11)17-14-15-8-5-9-18(13)14/h2-9H,1H3,(H,16,19) |
InChI Key |
MIPSZXULSPQWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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